molecular formula C17H16ClN3O2 B5819799 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide

Cat. No. B5819799
M. Wt: 329.8 g/mol
InChI Key: WQWNKJRKOZGYIF-UHFFFAOYSA-N
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Description

3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a member of the quinazoline family, which is known for its diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been found to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to have analgesic effects, which could be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide in lab experiments is its potential as a cancer therapy. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide. One direction is to further investigate its mechanism of action and identify specific targets for cancer therapy and inflammation. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce toxicity. Additionally, research could be conducted to explore its potential in combination therapy with other anticancer or anti-inflammatory agents.

Synthesis Methods

The synthesis of 3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been reported in the literature. One of the most commonly used methods involves the reaction of 2-aminobenzamide with 3-chloro-4-methyl-2-oxo-2H-chromene-8-carboxylic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

3-chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory diseases and pain management.

properties

IUPAC Name

3-chloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-17(2)7-13-12(14(22)8-17)9-19-16(20-13)21-15(23)10-4-3-5-11(18)6-10/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWNKJRKOZGYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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